2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole
Description
This compound features a benzo[d]thiazole core linked via an ether bond to a piperidin-4-yl group, which is sulfonylated at the 1-position with a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl-piperidine moiety may influence conformational rigidity and target binding.
Properties
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S2/c20-19(21,22)13-4-3-5-15(12-13)29(25,26)24-10-8-14(9-11-24)27-18-23-16-6-1-2-7-17(16)28-18/h1-7,12,14H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWONMEXENAMIFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole represents a complex organic structure that combines a trifluoromethyl group, a sulfonyl piperidine moiety, and a benzo[d]thiazole framework. This unique combination of functional groups contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and its IUPAC name: 2-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxythiazole. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for cellular uptake and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing thiazole and piperidine moieties often exhibit significant biological activities, including:
- Anticancer properties : Many thiazole derivatives have been studied for their anticancer effects, showing activity against various cancer cell lines.
- Antimicrobial effects : Compounds with similar structures have demonstrated antibacterial and antifungal activities.
- Neuropharmacological effects : Piperidine derivatives are frequently explored for their potential in treating neurological disorders.
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with target enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter pathways.
- Cell Membrane Penetration : The trifluoromethyl group enhances the compound's ability to cross lipid membranes, facilitating its action within cells.
Research Findings
Recent studies have evaluated the biological activity of this compound and similar analogues:
Anticancer Activity
A study on benzothiazole derivatives indicated that compounds like 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazole exhibited significant cytotoxicity against A431 and A549 cancer cell lines, which could suggest similar potential for our compound due to structural similarities .
Antimicrobial Activity
Thiazole-containing compounds have been reported to show antimicrobial properties against a range of pathogens. For instance, certain thiazoles have demonstrated effectiveness against resistant bacterial strains .
Neuropharmacological Effects
Research into piperidine derivatives has shown promise in modulating neurotransmitter systems, particularly those associated with anxiety and depression disorders. The unique structure of this compound may enhance these effects due to its ability to penetrate the blood-brain barrier.
Case Studies
Several case studies highlight the effectiveness of thiazole-based compounds in clinical settings:
- Case Study on Anticancer Activity :
- Neuropharmacological Study :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogues
Benzimidazole-Triazole-Thiazole Hybrids
Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) and its derivatives (9b–9e) share a triazole-thiazole-acetamide backbone but differ in core structure (benzimidazole vs. benzothiazole) and substituents (Table 1). Key distinctions include:
- Electronic Effects : The trifluoromethyl group in the target compound provides stronger electron-withdrawing properties compared to the halogenated (e.g., 4-fluorophenyl in 9b) or alkyl/alkoxy substituents (e.g., 4-methylphenyl in 9d) in these analogues.
- Synthetic Routes : The target compound likely involves sulfonylation and etherification steps, whereas 9a–9e were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry .
- Biological Implications : Docking studies for 9c suggest triazole-thiazole hybrids bind to enzyme active sites (e.g., α-glucosidase) through hydrogen bonding and π-π interactions . The benzo[d]thiazole core in the target compound may offer enhanced π-stacking compared to benzimidazole.
Piperidinyl Benzamide and Urea Derivatives
Compounds like N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) and 1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (14d) share the piperidine scaffold but differ in functional groups (Table 2):
- Substituent Positioning: The target compound’s 3-CF3-phenyl sulfonyl group contrasts with 14d’s 4-fluorophenyl sulfonyl group.
- Linker Chemistry : The target compound uses a benzo[d]thiazole-ether linker, whereas 8a and 14d employ benzamide or urea linkers. Urea groups (as in 14d) enable hydrogen bonding, while the thiazole’s sulfur atom may enhance hydrophobic interactions.
- Synthesis : Compounds 8a–14d were synthesized via thiourea formation or sulfonylation under basic conditions (e.g., NaH in THF) , differing from the target’s likely etherification strategy.
Table 2: Comparison with Piperidinyl Benzamide/Urea Analogues
Key Research Findings
- Substituent Effects : The 3-CF3 group in the target compound may improve metabolic stability compared to halogens (e.g., 4-Br in 9c) or alkyl groups (e.g., 4-CH3 in 9d) due to reduced oxidative metabolism .
- Synthetic Challenges : The target compound’s ether linkage requires precise control of reaction conditions to avoid side products, unlike the more straightforward CuAAC or urea-forming reactions in analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
